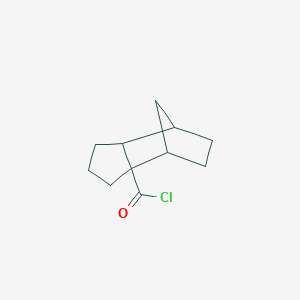
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane. This compound is also known as phthalide-protected amino acids and is used in peptide synthesis.
Wirkmechanismus
The mechanism of action of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the formation of a stable amide bond between the amino group of the amino acid and the carbonyl group of the compound. This protects the amino group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride does not have any direct biochemical or physiological effects. It is used solely as a protecting group for amino acids in peptide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride in lab experiments is its ability to protect the amino group of the amino acid during peptide synthesis. This ensures that the desired peptide is obtained without unwanted side reactions. However, the use of this compound also has some limitations. It can be difficult to remove the protecting group from the peptide after synthesis, and this can affect the yield of the final product.
Zukünftige Richtungen
There are several future directions for research involving Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride. One possible direction is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of this compound in the synthesis of peptides with acid-sensitive side chains. Finally, the use of this compound in the preparation of peptide-based drugs is also an area of future research.
Synthesemethoden
The synthesis of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The resulting product is then treated with thionyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is widely used in scientific research as a protecting group for amino acids. It is used in peptide synthesis to protect the amino group of the amino acid and prevent unwanted reactions during the synthesis process. This compound is also used in the preparation of peptides with acid-sensitive side chains.
Eigenschaften
CAS-Nummer |
119718-96-6 |
|---|---|
Produktname |
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride |
Molekularformel |
C11H15ClO |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]decane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
FTFDXTLPTQDVNU-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
Kanonische SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
Synonyme |
4,7-Methanoindan-3a(4H)-carbonyl chloride, tetrahydro- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)







